

In-Depth Technical Guide: ML385 Target Selectivity and Binding Affinity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ML385 is a potent and specific small-molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2). NRF2 is a master regulator of the cellular antioxidant response, and its dysregulation is implicated in various diseases, including cancer and inflammatory conditions. This technical guide provides a comprehensive overview of the target selectivity and binding affinity of ML385, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.

Target Selectivity and Binding Affinity of ML385

ML385 has been identified as a specific inhibitor of NRF2.[1][2][3] It demonstrates selectivity for cancer cells exhibiting mutations in the Kelch-like ECH-associated protein 1 (KEAP1), which leads to the constitutive activation of NRF2.[2]

Quantitative Binding Affinity

The binding affinity of ML385 for NRF2 has been quantified using a fluorescence polarization assay. This assay measures the disruption of the NRF2-MAFG protein complex's interaction with a fluorescein-labeled Antioxidant Response Element (ARE) DNA duplex. The half-maximal inhibitory concentration (IC50) of ML385 in this assay was determined to be 1.9 μ M.[2][3][4]



Parameter	Value	Assay Method	Reference
IC50	1.9 μΜ	Fluorescence Polarization	[2][3][4]

Target Selectivity Profile

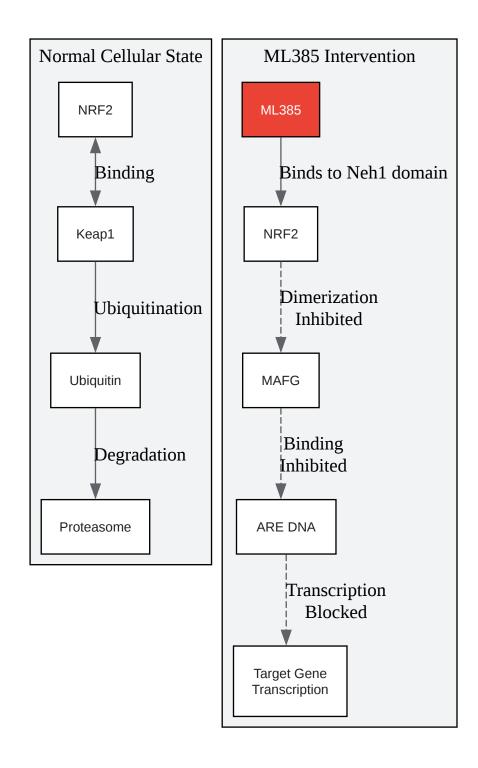
While ML385 is characterized as a specific NRF2 inhibitor, a comprehensive public screening against a broad panel of kinases and other off-targets is not readily available in the reviewed literature. However, its mechanism of action, which involves direct binding to the NRF2 protein, suggests a targeted mode of action rather than broad-spectrum kinase inhibition.[1][2]

Further research has indicated that ML385 can inhibit the PI3K-mTOR signaling pathway in lung squamous cell carcinoma cells.[5] This effect is considered part of its on-target activity in cancer models where NRF2 is activated.

Mechanism of Action

ML385 exerts its inhibitory effect by directly binding to the NRF2 protein.[2][6] Specifically, it targets the Neh1 domain, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain of NRF2.[1][2] This binding event interferes with the formation of the functional NRF2-MAFG heterodimer and its subsequent binding to the ARE sequences in the promoter regions of NRF2 target genes.[1][2] This disruption of DNA binding leads to the downregulation of NRF2-mediated transcription of antioxidant and cytoprotective genes.[1][2]





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Mechanism of ML385 Action

Experimental Protocols



Fluorescence Polarization Assay for ML385 Binding Affinity

This protocol outlines the general steps for determining the IC50 value of ML385 using a fluorescence polarization assay.

Materials:

- Purified NRF2 and MAFG proteins
- Fluorescein-labeled ARE-DNA duplex
- ML385 compound
- Assay buffer (e.g., HEPES buffer)
- 384-well black, non-binding surface plates
- Microplate reader with fluorescence polarization capabilities

Procedure:

- Prepare Reagents:
 - Dilute the fluorescein-labeled ARE-DNA duplex to a final concentration of 4 nM in the assay buffer.
 - Prepare a solution containing the NRF2 and MAFG proteins at a final concentration of 12 nM each in the assay buffer.
 - Prepare a serial dilution of ML385 in the assay buffer, typically starting from 100 μM.
- Assay Setup:
 - $\circ~$ In a 384-well plate, add 10 μL of the 4 nM fluorescein-labeled ARE-DNA duplex to each well.
 - Add 10 μL of the 12 nM NRF2-MAFG protein solution to each well.



- $\circ~$ Add 10 μL of the serially diluted ML385 compound to the respective wells. For control wells, add 10 μL of assay buffer.
- \circ Add 10 μ L of assay buffer to bring the final volume in each well to 40 μ L.

Incubation:

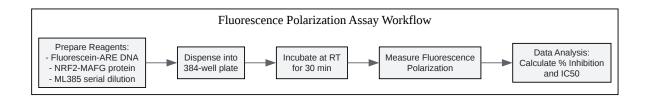
 Cover the plate and incubate at room temperature for 30 minutes with gentle rocking to allow the binding reaction to reach equilibrium.

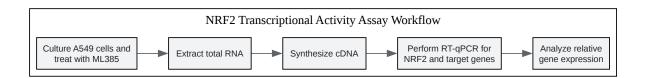
Measurement:

 Measure the fluorescence polarization on a microplate reader using excitation and emission wavelengths appropriate for fluorescein (e.g., 485 nm excitation and 535 nm emission).

Data Analysis:

- Calculate the percentage of inhibition for each ML385 concentration.
- Plot the percentage of inhibition against the logarithm of the ML385 concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.







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References

- 1. glpbio.com [glpbio.com]
- 2. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The NRF2 antagonist ML385 inhibits PI3K-mTOR signaling and growth of lung squamous cell carcinoma cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
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